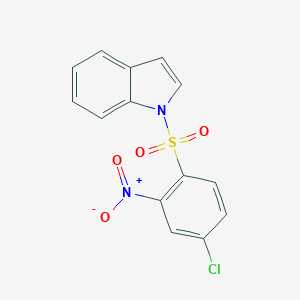

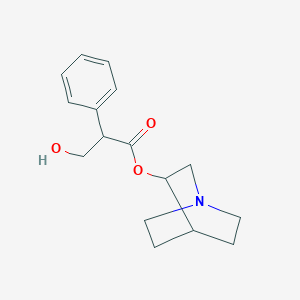

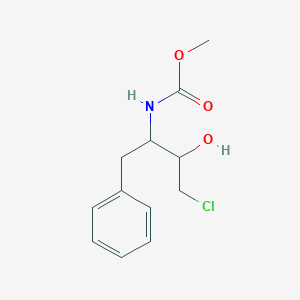

![molecular formula C12H22N2O2 B067971 1-Boc-octahydropyrrolo[3,4-b]pyridine CAS No. 159877-36-8](/img/structure/B67971.png)

1-Boc-octahydropyrrolo[3,4-b]pyridine

概要

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves intricate processes that are designed to introduce or modify specific functional groups to achieve the desired structure. For instance, a method for synthesizing octahydropyrrolo[3,4-b]pyridine derivatives involves double reductive amination from pyranose derivatives of nono-2,5-diuloses and octos-4-uloses with various amines, showcasing high stereoselectivity (Ma et al., 2013). Another approach includes the asymmetric deprotonation by BuLi/(-)-sparteine, providing a convenient and highly enantioselective synthesis pathway for (S)-2-aryl-Boc-pyrrolidines, demonstrating the versatility in synthetic strategies for related compounds (Wu et al., 1996).

Molecular Structure Analysis

The molecular structure of "1-Boc-octahydropyrrolo[3,4-b]pyridine" and similar compounds has been studied through various spectroscopic and computational methods. For example, computational studies on 4-(Boc-amino) pyridine, a related compound, have utilized density functional theory (DFT) to understand its vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and nonlinear optical (NLO) properties, providing insight into the electronic structure and stability of such molecules (Vural, 2015).

Chemical Reactions and Properties

The chemical reactivity of "1-Boc-octahydropyrrolo[3,4-b]pyridine" is influenced by its functional groups and molecular structure. Studies on similar heterocyclic compounds have revealed interesting reactivity patterns, such as the cleavage and reactions of NH-BOC protected 1-aminopyrroles, leading to novel pyrrolo[1,2-b][1,2,4]triazines, indicating the potential for diverse chemical transformations (Attanasi et al., 1997).

Physical Properties Analysis

The physical properties of "1-Boc-octahydropyrrolo[3,4-b]pyridine" such as solubility, melting point, and boiling point are crucial for its application in different domains. While specific studies on "1-Boc-octahydropyrrolo[3,4-b]pyridine" may not be available, research on related compounds like the structure and properties of 3-(Diethylboryl)pyridines provides valuable information on the stability and behavior of these molecules under different conditions (Sugihara et al., 1996).

Chemical Properties Analysis

The chemical properties of "1-Boc-octahydropyrrolo[3,4-b]pyridine" such as acidity, basicity, and reactivity towards various reagents are essential for its functionalization and application. Research on similar compounds, like the synthesis and reactivity of (C6F5)3B-N-heterocycle complexes, sheds light on the generation of highly acidic sp3 carbons in pyrroles and indoles, demonstrating the complex chemical behavior these compounds can exhibit (Guidotti et al., 2003).

科学的研究の応用

Kinase Inhibition

1-Boc-octahydropyrrolo[3,4-b]pyridine derivatives are noted for their effectiveness in kinase inhibition, a critical function in the development of anticancer agents. The pyrazolo[3,4-b]pyridine motif, closely related to 1-Boc-octahydropyrrolo[3,4-b]pyridine, has been extensively utilized due to its ability to interact with kinases through multiple binding modes, showcasing its significance in medicinal chemistry (Steve Wenglowsky, 2013).

Catalysis

In the realm of catalysis, compounds structurally related to 1-Boc-octahydropyrrolo[3,4-b]pyridine have been identified as key scaffolds. For instance, pyranopyrimidine cores, which share structural features with 1-Boc-octahydropyrrolo[3,4-b]pyridine, are highlighted for their broad synthetic applications and bioavailability. Their synthesis, employing hybrid catalysts such as organocatalysts and metal catalysts, demonstrates the scaffold's versatility in creating bioactive molecules (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Medicinal Chemistry

The structural motif of 1-Boc-octahydropyrrolo[3,4-b]pyridine is frequently explored for its therapeutic potential. Pyridine derivatives, including those structurally akin to 1-Boc-octahydropyrrolo[3,4-b]pyridine, have a wide range of biological activities, such as antimicrobial, anticancer, and antioxidative properties. This highlights the compound's significance in the development of novel pharmaceuticals (A. A. Altaf et al., 2015).

Optical Sensors and Chemosensing

Compounds based on pyridine scaffolds, related to 1-Boc-octahydropyrrolo[3,4-b]pyridine, have been effectively used in the creation of optical sensors and chemosensors. Their ability to interact with various ions and species demonstrates the compound's versatility and applicability in analytical chemistry, offering a pathway to design highly selective and effective sensors (Gasem Mohammad Abu-Taweel et al., 2022).

Agrochemicals

The pyridine scaffold, akin to 1-Boc-octahydropyrrolo[3,4-b]pyridine, is crucial in the development of agrochemicals. Pyridine-based compounds serve as fungicides, insecticides, and herbicides, underscoring the importance of this chemical structure in enhancing the efficiency of novel lead compound discovery in the agrochemical domain (A. Guan et al., 2016).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEWGFOMLJQHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626486 | |

| Record name | tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159877-36-8 | |

| Record name | 1,1-Dimethylethyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159877-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolo[3,4-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

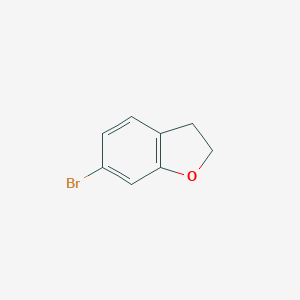

![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)